2-methoxy-5-(4-morpholinylmethyl)phenol

Description

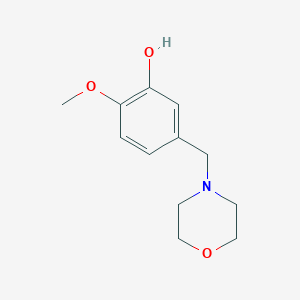

2-Methoxy-5-(4-morpholinylmethyl)phenol is a phenolic compound featuring a methoxy group at the 2-position and a 4-morpholinylmethyl substituent at the 5-position of the benzene ring.

Properties

IUPAC Name |

2-methoxy-5-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZOHZJSVOFGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of 2-methoxy-5-(4-morpholinylmethyl)phenol with key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability :

The morpholinylmethyl group in the target compound introduces polarity due to the morpholine ring’s nitrogen and oxygen atoms, likely improving aqueous solubility compared to lipophilic substituents like the trimethoxyphenylethyl group in erianin or the styryl group in CA-3. This property is critical for drug delivery .- Hydrogen Bonding and Crystallinity: Analogs such as 2-methoxy-5-((phenylamino)methyl)phenol exhibit intermolecular hydrogen bonding (O–H···O/N) that stabilizes crystal packing . The morpholine group may similarly participate in hydrogen bonding, influencing solid-state properties and molecular interactions in biological systems.

- Biological Activity: Anticancer Activity: Erianin and CA-4 show potent anticancer effects via mitochondrial apoptosis and vascular disruption, respectively . Antimicrobial and Neurological Effects: Schiff base derivatives with iminomethyl groups exhibit antimicrobial and antiamnesic activities , suggesting that structural modifications to the phenol core can diversify biological targets.

- Synthetic Flexibility: The NaBH₄-mediated reduction of Schiff bases is a common route for synthesizing secondary amines . This method’s selectivity allows for the incorporation of diverse substituents (e.g., morpholinyl, phenylamino) while preserving reducible functional groups.

Pharmaceutical Potential

- The morpholine group is frequently used in drug design (e.g., antidepressants, antivirals) due to its ability to improve solubility and binding affinity. This suggests this compound could serve as a scaffold for CNS-targeted therapies or enzyme inhibitors .

- Analogous compounds like erianin and CA-4 highlight the importance of methoxyphenol derivatives in oncology, with CA-4’s prodrug in clinical trials .

Q & A

What are the established synthetic methodologies for 2-methoxy-5-(4-morpholinylmethyl)phenol, and what role do specific catalysts play in these reactions?

Level: Basic

Methodological Answer:

Synthetic routes for this compound typically involve multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key intermediates include morpholine derivatives and methoxy-substituted phenolic precursors. For example:

- Step 1: Alkylation of 5-(chloromethyl)-2-methoxyphenol with morpholine under basic conditions (e.g., sodium hydroxide) to form the morpholinylmethyl group.

- Step 2: Solvent selection (e.g., dimethyl sulfoxide or THF) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization.

Reaction monitoring via TLC or HPLC ensures intermediate purity. Adjusting stoichiometry and temperature (e.g., 60–80°C) minimizes byproducts .

How can X-ray crystallography combined with SHELX software resolve molecular conformation ambiguities in this compound?

Level: Advanced

Methodological Answer:

X-ray diffraction provides precise bond lengths and angles, but structural ambiguities (e.g., disordered morpholine rings) require advanced refinement tools:

- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks.

- SHELXE : Resolves phase problems in twinned crystals or low-resolution data.

For example, in a related compound (5-methoxy-2-{[4-morpholinylphenyl]iminomethyl}phenol), SHELX refinement revealed a planar morpholine ring conformation, validated by Hirshfeld surface analysis .

What strategies mitigate discrepancies between computational modeling and experimental crystallographic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic motion in solution:

- Complementary Techniques : Pair DFT calculations with solid-state NMR to validate torsion angles.

- Dynamic Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess conformational flexibility.

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that influence packing and stability .

How do substituent variations (e.g., methoxy vs. hydroxy groups) impact the compound’s biological activity and solubility?

Level: Advanced

Methodological Answer:

Substituent effects are systematically evaluated via structure-activity relationship (SAR) studies:

| Substituent | Position | Impact | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 2-position | Enhances lipophilicity, reduces solubility | |

| Hydroxy (-OH) | 2-position | Increases aqueous solubility, lowers metabolic stability | |

| Trifluoromethyl (-CF₃) | 6-position | Boosts enzymatic inhibition potency |

Biological assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH 7.4, 37°C) validate these trends .

What protocols optimize reaction conditions to reduce byproduct formation during synthesis of derivatives?

Level: Advanced

Methodological Answer:

Byproduct reduction requires:

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for coupling efficiency.

- Temperature Gradients : Slow heating (1°C/min) avoids exothermic side reactions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates.

For example, in pyrazoline derivatives, maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves yields to >85% .

How can researchers validate the compound’s stability under physiological conditions for drug development?

Level: Advanced

Methodological Answer:

Stability studies involve:

- pH-Varied Media : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.

- LC-MS Analysis : Detect degradation products (e.g., demethylation or oxidation).

- Metabolic Assays : Use liver microsomes to assess cytochrome P450-mediated breakdown.

A related morpholinylmethylphenol derivative showed 80% stability after 48 hours at pH 7.4, with degradation accelerated by esterase activity .

What crystallographic databases and software are essential for structural comparisons of analogs?

Level: Basic

Methodological Answer:

Key resources include:

- Cambridge Structural Database (CSD) : For bond-length/angle benchmarks.

- Mercury Software : Visualizes packing diagrams and hydrogen-bonding networks.

- SHELXTL : Refines twinned or low-symmetry crystals.

For example, CSD entry LELJUT (a morpholine-containing analog) provided reference metrics for validating unit cell parameters .

How do solvent polarity and proticity influence the compound’s spectroscopic properties in NMR analysis?

Level: Advanced

Methodological Answer:

- Polar Aprotic Solvents (DMSO-d₆) : Sharpen signals by reducing aggregation.

- Protic Solvents (CD₃OD) : Broaden peaks due to hydrogen bonding with hydroxyl groups.

- ²⁹Si NMR : For silicon-containing derivatives, solvent deuteration minimizes background noise.

In DMSO-d₆, the morpholine methylene protons resonate at δ 3.4–3.6 ppm, while phenolic -OH appears at δ 9.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.